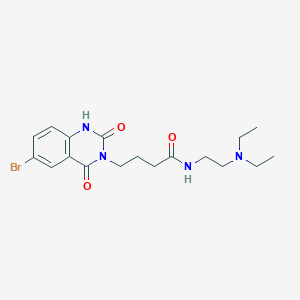

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide

Beschreibung

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide is a quinazoline derivative, characterized by its distinct molecular structure, which includes a bromine atom at the 6th position. This compound is of interest due to its potential biological and medicinal properties, making it a subject of various scientific research studies.

Eigenschaften

IUPAC Name |

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(diethylamino)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN4O3/c1-3-22(4-2)11-9-20-16(24)6-5-10-23-17(25)14-12-13(19)7-8-15(14)21-18(23)26/h7-8,12H,3-6,9-11H2,1-2H3,(H,20,24)(H,21,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZTMJQKLMEQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide involves several key steps:

Formation of the quinazolinone core: : This typically involves the reaction of 2-aminobenzamide with appropriate reagents to form the quinazolinone ring system.

Bromination: : Introducing the bromine atom at the 6th position using a brominating agent like N-bromosuccinimide (NBS).

Amide bond formation: : The butanamide chain is introduced through coupling reactions involving 3-aminobutyric acid derivatives and the quinazolinone core.

Introduction of the diethylaminoethyl side chain: : This final step typically requires the use of diethylaminoethyl chloride or similar reagents under appropriate conditions.

Industrial Production Methods: Scaling up the production involves:

Optimizing reaction conditions: to improve yields and purity.

Using efficient purification techniques: such as recrystallization and chromatography to ensure the final product’s quality.

Analyse Chemischer Reaktionen

Oxidation: : This compound can undergo oxidation reactions, especially at the diethylamino group.

Reduction: : The carbonyl groups may be reduced under suitable conditions.

Substitution: : The bromine atom can be substituted by other nucleophiles, making it a versatile intermediate.

Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: : Nucleophiles like amines, thiols, or organometallic reagents.

Major Products: The major products depend on the specific reaction conditions and reagents used. For instance, oxidation could lead to amide formation, while substitution can produce a wide range of analogs with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: : As a versatile intermediate in organic synthesis for creating diverse analogs.

Biology: : Studied for its potential as a pharmacophore in drug design.

Medicine: : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: : Used in the development of novel materials and catalytic systems.

Wirkmechanismus

The precise mechanism of action depends on the context of its application:

Biological Activity: : It may interact with specific proteins or enzymes, inhibiting or modulating their activity.

Molecular Targets: : It could target pathways involving kinases, proteases, or other regulatory proteins.

Pathways Involved: : Often, it might interfere with signaling pathways critical to disease progression, such as the MAPK/ERK pathway in cancer.

Vergleich Mit ähnlichen Verbindungen

4-(6-chloro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : A chlorine-substituted analog, which could have different reactivity and biological activity.

4-(6-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : Substituted with a methyl group, possibly affecting its chemical properties and biological interactions.

4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-(diethylamino)ethyl)butanamide: : The fluorine atom might impart unique characteristics, influencing its pharmacokinetics and dynamics.

Uniqueness: The presence of the bromine atom and the diethylaminoethyl side chain might provide unique binding affinities and selectivity towards specific biological targets, making it a valuable compound for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.